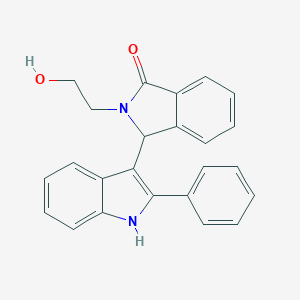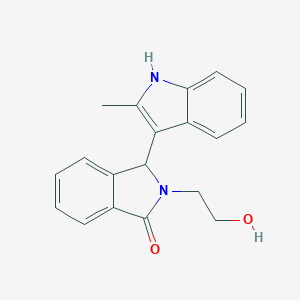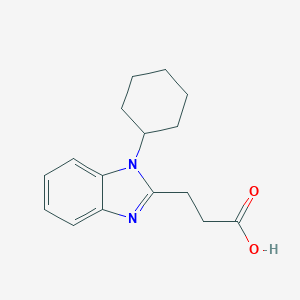![molecular formula C14H17ClN2O4 B276969 {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid, commonly known as Etazolate, is a chemical compound that belongs to the class of anxiolytic drugs. It was first synthesized in the early 1970s and has since been used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. Etazolate has been shown to increase the release of these neurotransmitters, which in turn leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Etazolate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood and anxiety. Etazolate has also been shown to have a positive effect on cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Etazolate in lab experiments is its ability to modulate the activity of neurotransmitters such as serotonin and dopamine. This makes it an ideal candidate for studying the effects of these neurotransmitters on mood, anxiety, and cognitive function. However, one of the limitations of using Etazolate in lab experiments is its potential side effects, which may affect the validity of the results obtained.
Direcciones Futuras
There are several future directions for research on Etazolate. One area of interest is the potential therapeutic effects of Etazolate in treating depression and anxiety disorders. Another area of interest is the potential use of Etazolate in improving cognitive function and memory in individuals with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of Etazolate and its potential side effects.
Conclusion:
In conclusion, Etazolate is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant effects, as well as a positive effect on cognitive function, memory, and learning. While there are some limitations to using Etazolate in lab experiments, it remains an important tool for studying the effects of neurotransmitters on mood, anxiety, and cognitive function. Further research is needed to fully understand the potential therapeutic effects of Etazolate and its mechanism of action.
Métodos De Síntesis
Etazolate is synthesized by reacting 3-chlorophenylpiperazine with ethyl oxalyl chloride to form ethyl {4-[3-(chlorophenyl)piperazin-1-yl]oxobutanoate}. This intermediate is then hydrolyzed with sodium hydroxide to produce {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid. The overall synthesis method is shown in Figure 1.
Aplicaciones Científicas De Investigación
Etazolate has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood and anxiety. Etazolate has also been shown to have a positive effect on cognitive function, memory, and learning.
Propiedades
Fórmula molecular |
C14H17ClN2O4 |
|---|---|
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)9-21-10-14(19)20/h1-3,8H,4-7,9-10H2,(H,19,20) |
Clave InChI |
USEQJWCNXSQSOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC(=O)O |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)



![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)

